molecular formula C9H7N3O2 B1608087 4-p-Tolyl[1,2,4]triazole-3,5-dione CAS No. 72708-83-9

4-p-Tolyl[1,2,4]triazole-3,5-dione

Cat. No.: B1608087
CAS No.: 72708-83-9
M. Wt: 189.17 g/mol
InChI Key: ZQMWFABJLXYBSW-UHFFFAOYSA-N
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Description

4-p-Tolyl[1,2,4]triazole-3,5-dione is a heterocyclic compound characterized by a triazole ring substituted with a p-tolyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .

Mode of Action

The compound This compound likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that this compound may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-p-Tolyl[1,2,4]triazole-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl isocyanate with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and purification. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-p-Tolyl[1,2,4]triazole-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the p-tolyl group .

Scientific Research Applications

4-p-Tolyl[1,2,4]triazole-3,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl[1,2,4]triazole-3,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Methyl[1,2,4]triazole-3,5-dione: Contains a methyl group on the triazole ring.

    4-Benzyl[1,2,4]triazole-3,5-dione: Features a benzyl group on the triazole ring

Uniqueness

4-p-Tolyl[1,2,4]triazole-3,5-dione is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications and enhances its reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWFABJLXYBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375283
Record name 4-p-tolyl[1,2,4]triazole-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72708-83-9
Record name 4-p-tolyl[1,2,4]triazole-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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